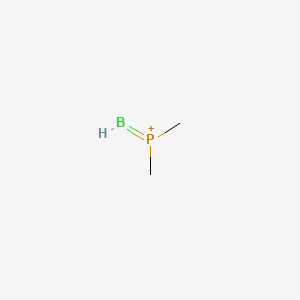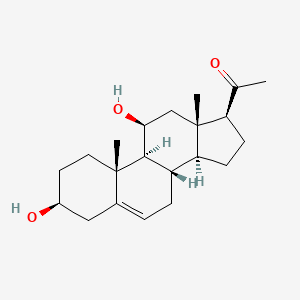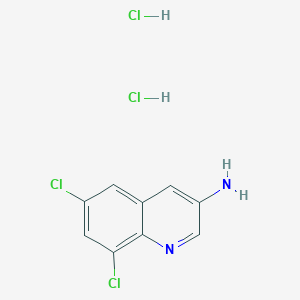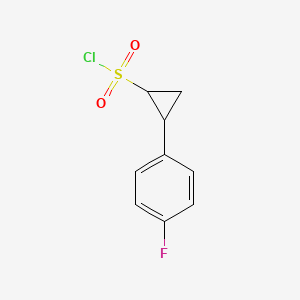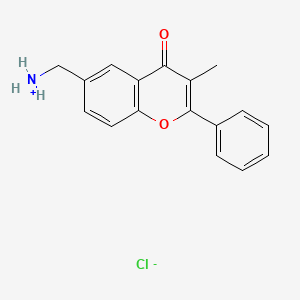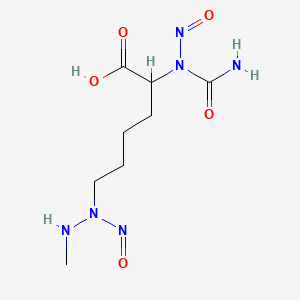
N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes carbamoyl and dinitroso functional groups attached to a lysine backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine typically involves multiple steps, starting from lysine. The key steps include:
Protection of the amino groups: The amino groups of lysine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of the carbamoyl group: The protected lysine is reacted with a carbamoylating agent under controlled conditions to introduce the carbamoyl group at the N(sup 2) position.
Nitrosation: The carbamoyl-protected lysine is then subjected to nitrosation using nitrosating agents such as sodium nitrite in acidic conditions to introduce the dinitroso groups at the N(sup 2) and N(sup 6) positions.
Methylation: Finally, the compound is methylated using methylating agents like methyl iodide to introduce the methyl group at the N(sup 6) position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the nitroso groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the nitroso groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; often in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitroso groups.
Substitution: Substituted products with nucleophiles replacing the nitroso groups.
科学的研究の応用
N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including its effects on cellular processes and potential as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing biochemical pathways. The nitroso groups, in particular, can participate in redox reactions, affecting cellular redox balance and signaling.
類似化合物との比較
Similar Compounds
N(sup 6)-Methyladenosine: A methylated nucleoside with roles in RNA modification and regulation.
N(sup 6)-(2-Hydroxyethyl)adenosine: A compound with biological activity, including calcium antagonism and anti-inflammatory effects.
N(sup 2),N(sup 6)-Bis(2,3-dihydroxybenzoyl)-L-lysine: A lysine derivative with distinct functional groups and biological properties.
Uniqueness
N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine is unique due to its combination of carbamoyl, dinitroso, and methyl groups, which confer specific reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application.
特性
CAS番号 |
102586-07-2 |
|---|---|
分子式 |
C8H16N6O5 |
分子量 |
276.25 g/mol |
IUPAC名 |
2-[carbamoyl(nitroso)amino]-6-[methylamino(nitroso)amino]hexanoic acid |
InChI |
InChI=1S/C8H16N6O5/c1-10-13(11-18)5-3-2-4-6(7(15)16)14(12-19)8(9)17/h6,10H,2-5H2,1H3,(H2,9,17)(H,15,16) |
InChIキー |
FPVUTCYSOMSORQ-UHFFFAOYSA-N |
正規SMILES |
CNN(CCCCC(C(=O)O)N(C(=O)N)N=O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


